

# Application Notes and Protocols for Live Cell Imaging with LDS-751

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## Compound of Interest

Compound Name: LDS-751

Cat. No.: B1223146

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**LDS-751** is a cell-permeant, far-red fluorescent dye commonly used in live-cell imaging and flow cytometry.[1][2] While initially characterized as a nucleic acid stain, its application in living cells reveals a more complex staining pattern.[3][4][5] In viable nucleated cells, **LDS-751** preferentially accumulates in mitochondria with polarized membranes, making it a valuable tool for assessing mitochondrial function.[6][7] Its long wavelength emission is particularly useful for multicolor analyses, as it minimizes spectral overlap with other common fluorophores.[3][4] This document provides detailed protocols for the use of **LDS-751** in live-cell imaging applications.

## Properties of LDS-751

**LDS-751** exhibits distinct physical and spectral properties that are crucial for designing imaging experiments. These properties are summarized in the table below.

Property	Value	Source
Molecular Weight	471.98 g/mol	[3][4]
Appearance	Dark green powder	[3]
Solvents	DMSO or water	[3][4]
Excitation Maximum	~543 nm (bound to dsDNA), 561 nm	[3][8]
Alternative Excitation	Can be excited by a 488 nm laser line	[3][4][5]
Emission Maximum	~712 nm	[1][3][8]
Fluorescence Enhancement	~20-fold upon binding to dsDNA	[1][3][4]

## Key Applications in Live Cell Imaging

### Mitochondrial Staining and Membrane Potential Assessment

In live, healthy cells, **LDS-751** predominantly stains mitochondria.[6][7] This staining is dependent on the mitochondrial membrane potential. Depolarization of the mitochondrial membrane, for instance with agents like carbonyl cyanide m-chlorophenylhydrazone (CCCP), leads to a significant reduction in **LDS-751** fluorescence.[6][7] This characteristic makes **LDS-751** a useful indicator of mitochondrial health. Its staining pattern is comparable to that of Rhodamine 123, a well-known marker for polarized mitochondria.[5][6][7]

### Nucleic Acid Staining

**LDS-751** is a nucleic acid stain with a high affinity for DNA, exhibiting a significant fluorescence enhancement upon binding.[3][5] However, in live cells, it is largely excluded from the nucleus.[3][6] Therefore, caution is advised when interpreting **LDS-751** fluorescence as a direct indicator of nuclear status in viable cells.[3][4] In fixed and permeabilized cells, it can be used for DNA content analysis.

## Flow Cytometry

**LDS-751** is widely used in flow cytometry for various applications:

- **Discrimination of Nucleated Cells:** It can be used to distinguish nucleated cells (leukocytes) from non-nucleated cells like red blood cells and platelets.[\[3\]](#)[\[5\]](#)
- **Identification of Damaged Cells:** In fixed samples, cells with compromised membranes stain more intensely with **LDS-751**, allowing for the discrimination of intact versus damaged cells.[\[9\]](#)
- **Multicolor Analysis:** Due to its far-red emission, **LDS-751** can be combined with other fluorophores that emit in the blue, green, or yellow channels with minimal spectral overlap.[\[3\]](#)[\[9\]](#)

It is important to note that using **LDS-751** for leukocyte identification in whole blood samples may lead to an underestimation of fluorescence for other markers and should be used with caution.[\[10\]](#)[\[11\]](#)

## Experimental Protocols

### General Staining of Live Cells for Fluorescence

#### Microscopy

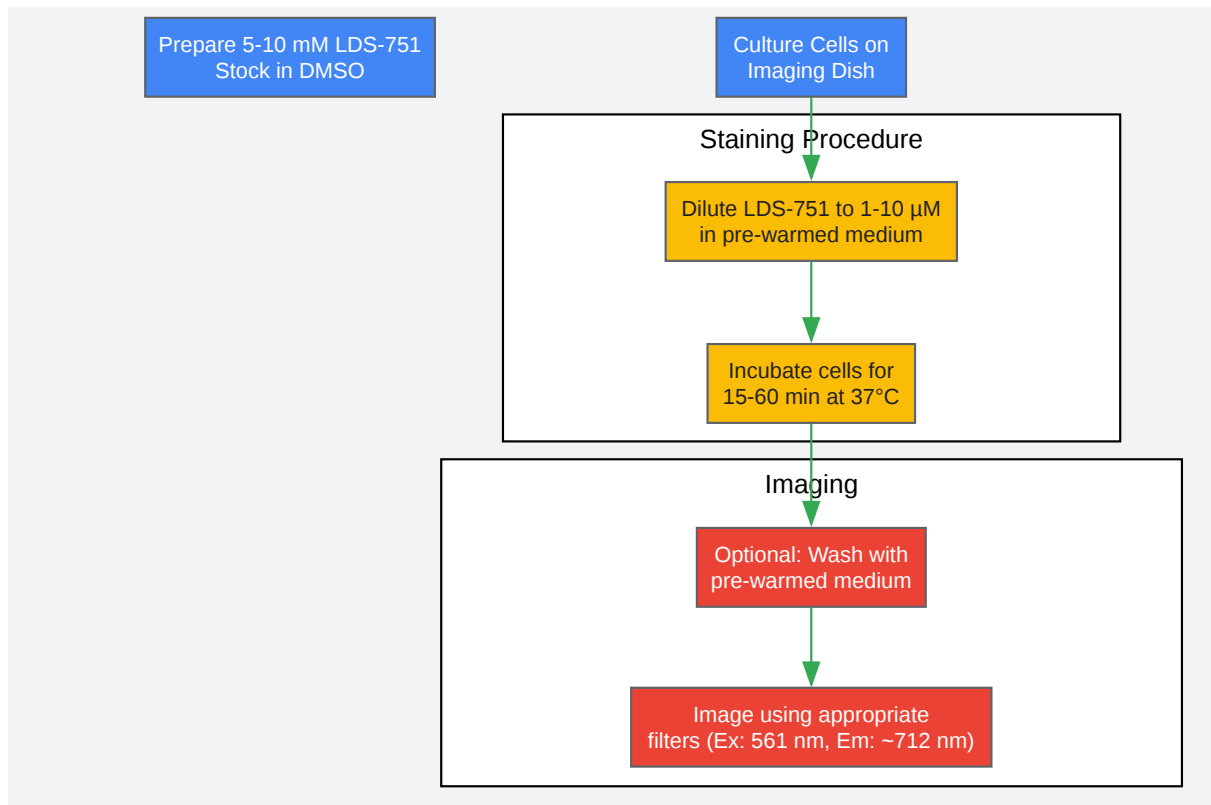
This protocol provides a general procedure for staining adherent or suspension cells with **LDS-751** for imaging.

Materials:

- **LDS-751** (powder)
- Dimethyl sulfoxide (DMSO), high purity
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Cells of interest

## Protocol:

- Prepare Stock Solution:
  - Prepare a 5-10 mM stock solution of **LDS-751** in DMSO.[3]
  - Store the stock solution at -20°C, protected from light.[3]
- Cell Preparation:
  - Adherent Cells: Plate cells on coverslip-bottom dishes suitable for live-cell imaging and allow them to adhere overnight.[12]
  - Suspension Cells: Harvest cells and resuspend them in complete culture medium at the desired concentration.
- Staining:
  - Dilute the **LDS-751** stock solution in complete culture medium to a final working concentration of 1-10 µM.[3] The optimal concentration should be determined empirically for each cell type and application.[3] A concentration range of 0.02-20 µg/ml has been reported to be effective.[6][7]
  - Replace the existing medium with the **LDS-751**-containing medium.
  - Incubate the cells for 15 to 60 minutes at 37°C, protected from light.[3]
- Imaging:
  - After incubation, cells can be imaged directly without washing to minimize stress. However, if background fluorescence is high, a gentle wash with pre-warmed medium can be performed.[13]
  - Use a fluorescence microscope equipped with appropriate filters for **LDS-751** (Excitation: ~540-560 nm, Emission: >650 nm). The dye can also be excited with a 488 nm laser.[3][5]
  - Maintain physiological conditions (37°C, 5% CO<sub>2</sub>) throughout the imaging session using a stage-top incubator.[12][14]



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General workflow for live cell staining with **LDS-751**.

## Protocol for Verifying Mitochondrial Staining

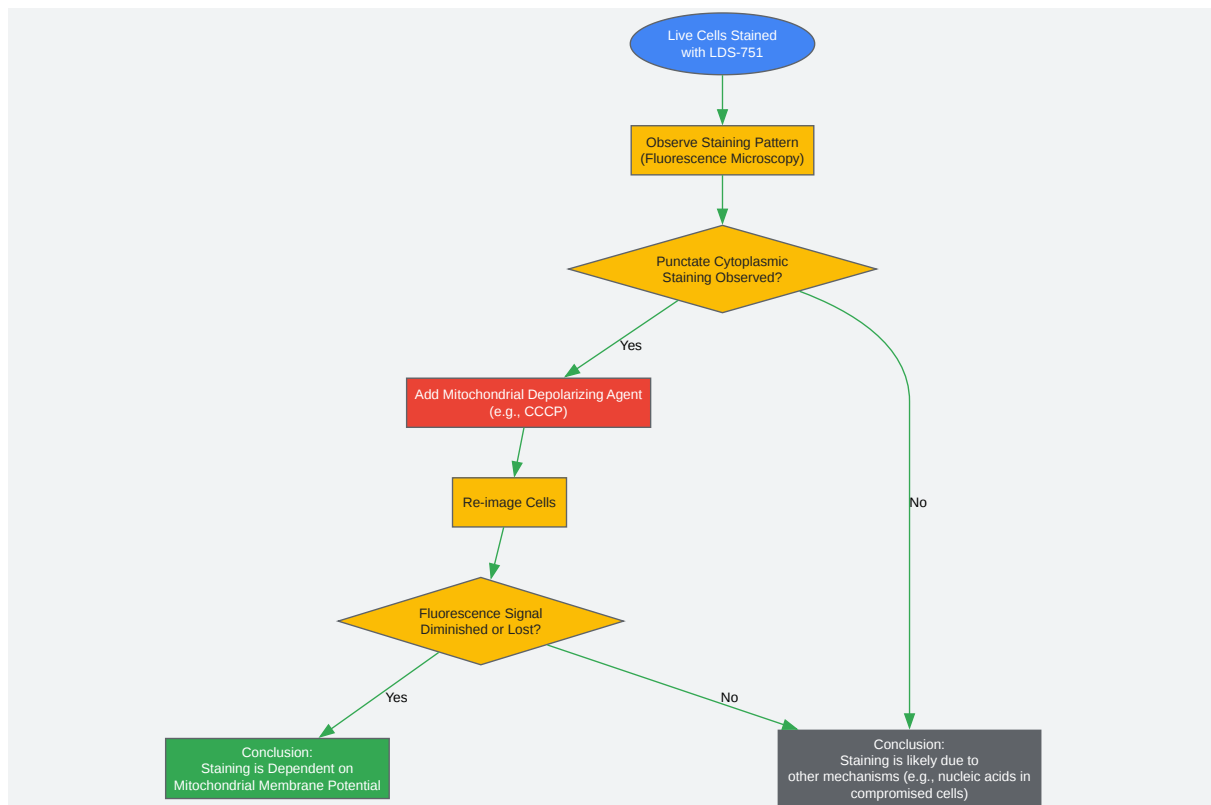
This protocol uses a mitochondrial membrane potential disruptor to confirm that **LDS-751** staining is dependent on mitochondrial polarization.

Materials:

- Cells stained with **LDS-751** (from Protocol 4.1)
- Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or another mitochondrial depolarizing agent
- DMSO (for CCCP stock)

## Protocol:

- Baseline Imaging:
  - Image a field of view of **LDS-751**-stained live cells to establish the baseline mitochondrial staining pattern.
- Induce Mitochondrial Depolarization:
  - Prepare a stock solution of CCCP in DMSO.
  - Add CCCP to the cell medium at a final concentration of 1-10  $\mu$ M.
  - Incubate for 10-30 minutes at 37°C.
- Post-Treatment Imaging:
  - Re-image the same field of view.
  - A significant decrease or loss of the punctate mitochondrial fluorescence pattern confirms that the initial staining was dependent on the mitochondrial membrane potential.[\[6\]](#)[\[7\]](#)



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Workflow to verify mitochondrial membrane potential-dependent staining.

## Protocol for Flow Cytometry

This protocol outlines the steps for using **LDS-751** to discriminate cell populations in flow cytometry.

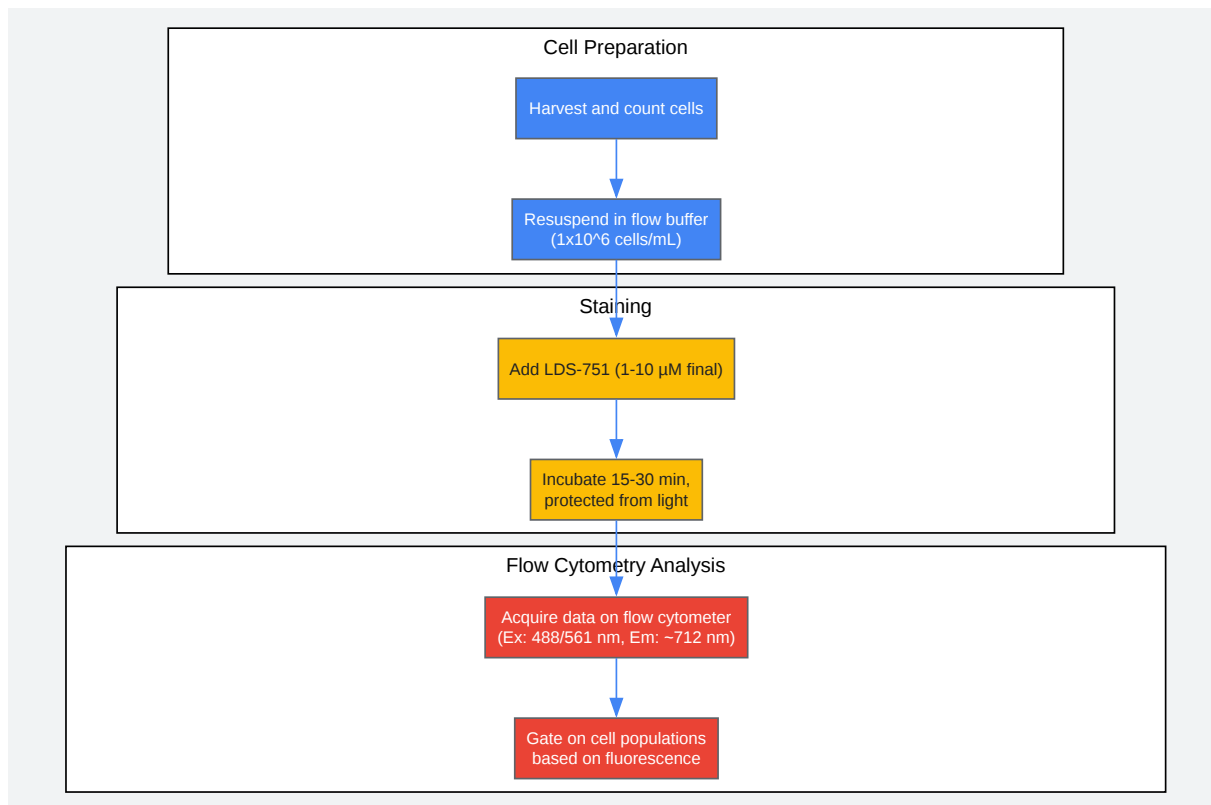
Materials:

- Single-cell suspension of cells
- **LDS-751** stock solution (5-10 mM in DMSO)
- Flow cytometry buffer (e.g., PBS with 1-2% FBS)

Protocol:

- Cell Preparation:
  - Harvest and wash cells, then resuspend them in flow cytometry buffer at a concentration of  $1 \times 10^6$  cells/mL.
- Staining:
  - Add **LDS-751** to the cell suspension to a final concentration of 1-10  $\mu$ M.
  - Incubate for 15-30 minutes at room temperature or 37°C, protected from light.
- Data Acquisition:
  - Analyze the samples on a flow cytometer.
  - Excite the cells using a 488 nm or 561 nm laser.
  - Collect the emission signal in a far-red channel (e.g., using a 695/40 or similar bandpass filter).<sup>[2]</sup>
  - Use unstained cells as a negative control to set the baseline fluorescence.





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